

Molecular weight and formula of 2,5-Dibromo-1,4-benzoquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dibromo-1,4-benzoquinone

Cat. No.: B160935

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In-Depth Technical Guide: 2,5-Dibromo-1,4-benzoquinone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Molecular Formula: $C_6H_2Br_2O_2$

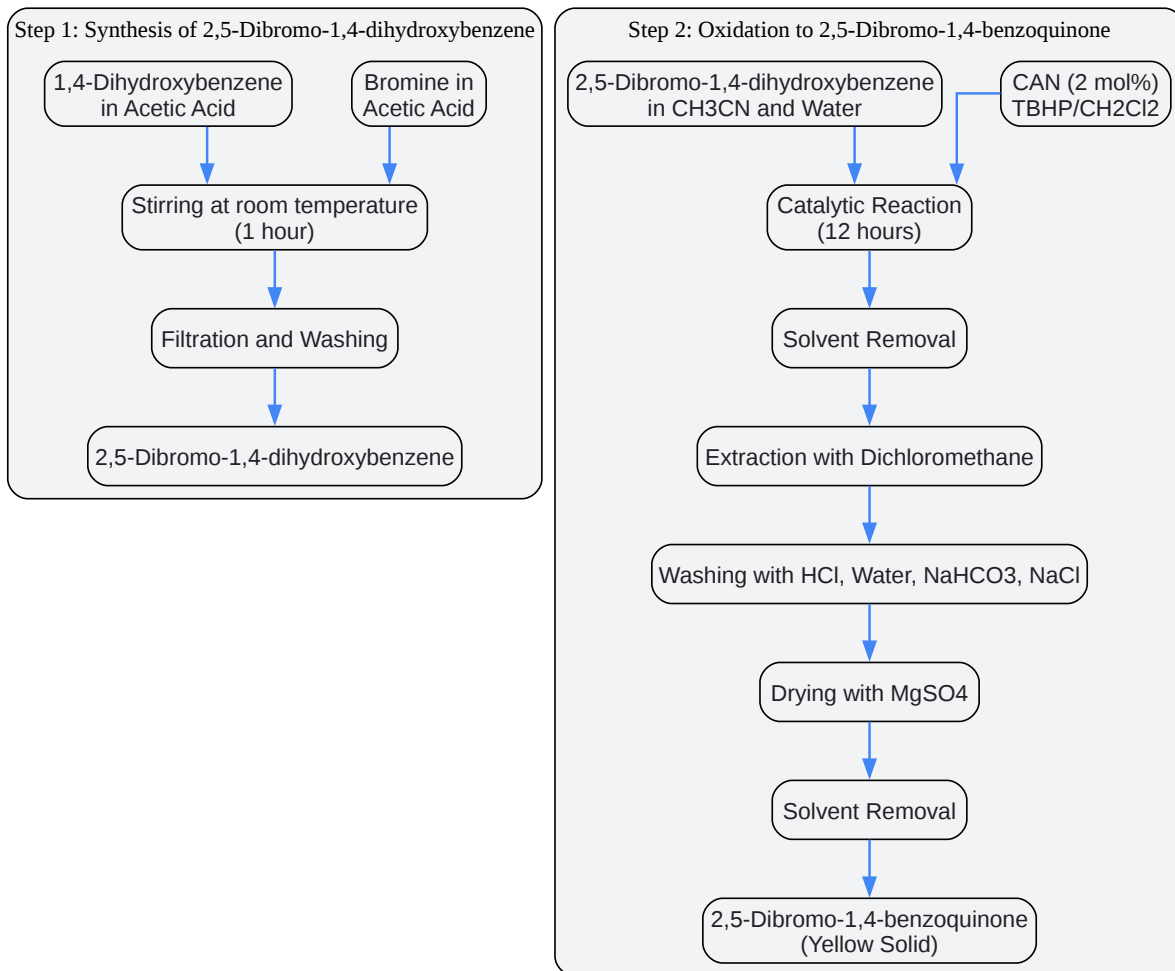
Molecular Weight: 265.89 g/mol [\[1\]](#)

Property	Value	Source
Molecular Formula	$C_6H_2Br_2O_2$	PubChem [1]
Molecular Weight	265.89 g/mol	PubChem [1]
CAS Number	1633-14-3	Sigma-Aldrich [2]
Appearance	Light yellow to brown crystalline powder	CymitQuimica
IUPAC Name	2,5-dibromocyclohexa-2,5-diene-1,4-dione	PubChem [1]

Synthesis Protocol

A detailed two-step experimental protocol for the synthesis of **2,5-Dibromo-1,4-benzoquinone** is outlined below.

Experimental Workflow: Synthesis of 2,5-Dibromo-1,4-benzoquinone



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Caption: Workflow for the two-step synthesis of **2,5-Dibromo-1,4-benzoquinone**.

Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene

- Suspend 1,4-dihydroxybenzene (0.2 mol, 22 g) in 200 mL of acetic acid.
- With stirring, add a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of acetic acid. A slight increase in temperature will be observed.
- A colorless precipitate will form within 10 minutes. Continue stirring the solution for 1 hour.
- Filter the resulting solid and wash it with a small amount of acetic acid.
- Concentrate the mother liquor to obtain additional product. The expected yield is approximately 82% (43.9 g).

Step 2: Oxidation to 2,5-Dibromo-1,4-benzoquinone

- In a solution of acetonitrile (50 mL) and water (10 mL), dissolve 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol).
- Add ceric ammonium nitrate (CAN) (2 mol%) and tert-Butyl hydroperoxide (TBHP) in dichloromethane (CH_2Cl_2) (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) to the solution. The TBHP solution should be added dropwise over 8 hours.
- Allow the reaction to proceed for 12 hours.
- Remove the solvent under vacuum.
- Dissolve the residue in dichloromethane.
- Extract the organic phase with dilute hydrochloric acid (2 mol/L, 30 mL), water (30 mL), and saturated sodium bicarbonate (NaHCO_3) solution.
- Wash the organic phase with a saturated sodium chloride (NaCl) solution (30 mL) and dry it with magnesium sulfate (MgSO_4).
- Remove the solvent under vacuum to obtain **2,5-Dibromo-1,4-benzoquinone** as a yellow solid. The expected yield is approximately 90% (2.36 g).

Biological Activity and Potential in Drug Development

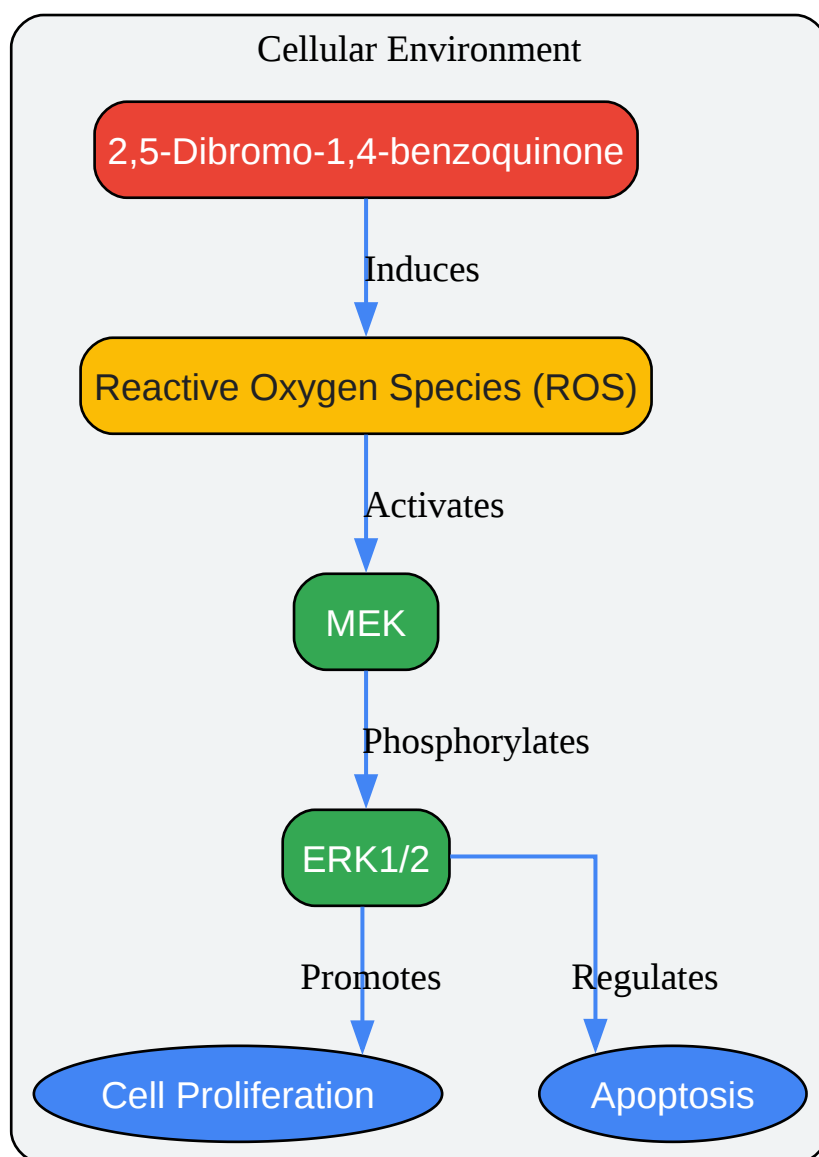
Quinone derivatives are a significant class of compounds in drug development, with many demonstrating antimicrobial and antitumor properties. The biological activity of benzoquinones is often attributed to their ability to induce oxidative stress through redox cycling and to act as Michael acceptors, leading to the alkylation of essential biomolecules.

Cytotoxicity and Mechanism of Action

While specific quantitative data for the cytotoxicity of **2,5-Dibromo-1,4-benzoquinone** is not readily available in the public domain, the general mechanism for related benzoquinone compounds involves the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS can lead to cellular damage and the activation of signaling pathways that promote apoptosis (programmed cell death).

Signaling Pathway: Benzoquinone-Induced ERK/MAPK Activation

Benzoquinones have been shown to activate the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) signaling pathway through the production of ROS. This pathway is crucial in regulating cellular processes such as proliferation and apoptosis.



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Caption: Proposed signaling pathway for benzoquinone-induced cellular effects.

This activation of the ERK/MAPK pathway can have dual effects, promoting proliferation at lower levels of activation while contributing to apoptosis at higher, sustained levels of cellular stress.

Experimental Protocols for Biological Evaluation

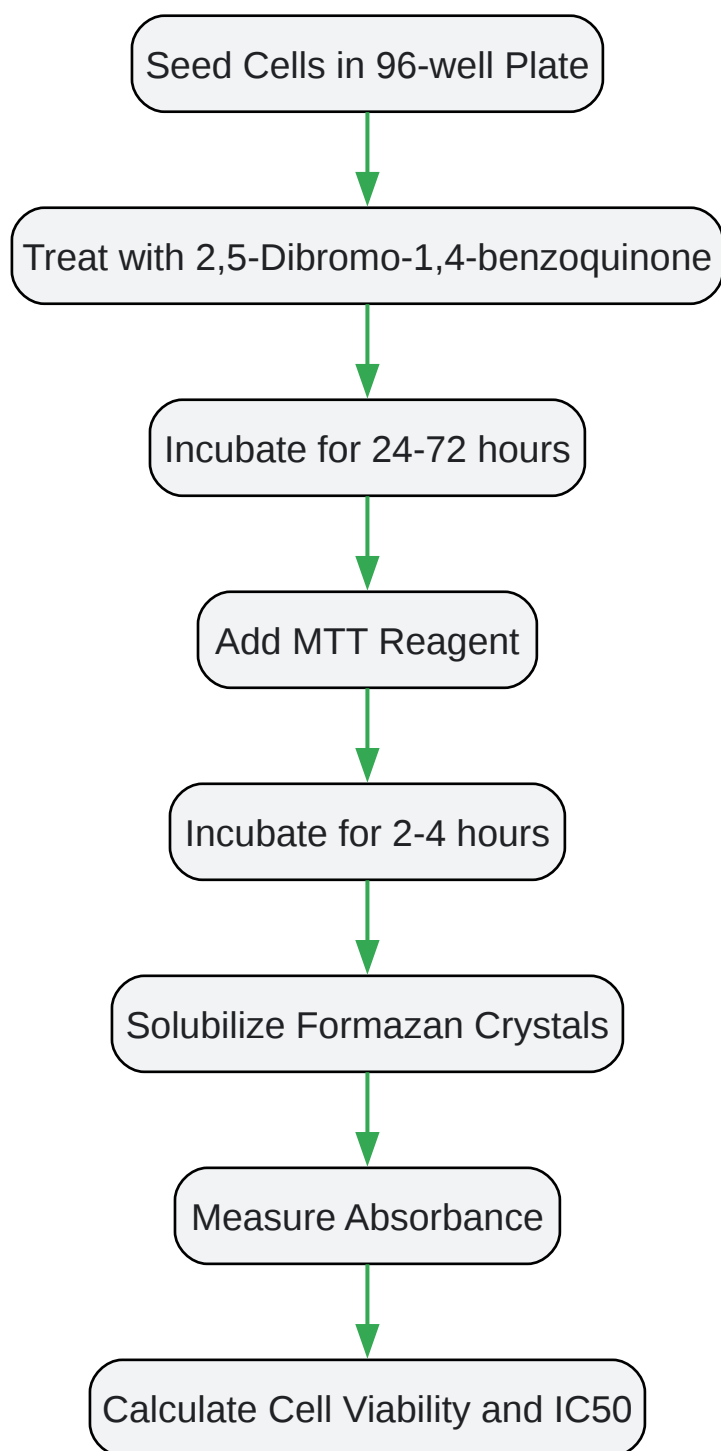
For researchers investigating the biological effects of **2,5-Dibromo-1,4-benzoquinone**, the following experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **2,5-Dibromo-1,4-benzoquinone** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
- **Incubation:** Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Cytotoxicity Assay



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Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion

2,5-Dibromo-1,4-benzoquinone is a readily synthesizable compound with potential applications in drug development, likely stemming from its ability to induce cellular stress, a hallmark of many quinone-based therapeutic agents. The provided synthesis and biological evaluation protocols offer a foundational framework for researchers to further explore the therapeutic potential of this and related compounds. Future in-depth studies are warranted to elucidate the specific molecular targets and to quantify the cytotoxic efficacy of **2,5-Dibromo-1,4-benzoquinone** against various cancer cell lines and microbial strains.

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References

- 1. 2,5-Dibromo-1,4-benzoquinone | C₆H₂Br₂O₂ | CID 543093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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